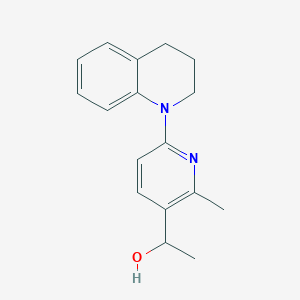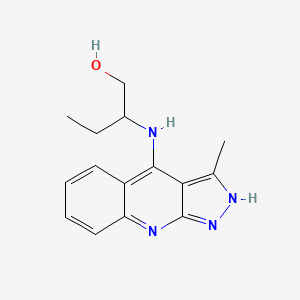
Ethyl 4-chloro-1,3-dihydroxy-2-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-4-Chlor-1,3-dihydroxy-2-naphthoat ist eine organische Verbindung mit der Summenformel C13H11ClO4. Es ist ein Derivat von Naphthalin, einem polycyclischen aromatischen Kohlenwasserstoff, und zeichnet sich durch das Vorhandensein von Chlor-, Hydroxy- und Esterfunktionalitäten aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ethyl-4-Chlor-1,3-dihydroxy-2-naphthoat kann auf verschiedene Weise synthetisiert werden. Ein üblicher Ansatz beinhaltet die Veresterung von 4-Chlor-1,3-dihydroxy-2-naphthoesäure mit Ethanol in Gegenwart eines starken Säurekatalysators wie Schwefelsäure. Die Reaktion verläuft typischerweise unter Rückflussbedingungen, um eine vollständige Umwandlung der Säure in den Ester zu gewährleisten.
Ein weiterer Syntheseweg beinhaltet die Chlorierung von Ethyl-1,3-dihydroxy-2-naphthoat. Dies kann durch Behandeln der Verbindung mit Thionylchlorid oder Phosphorpentachlorid erreicht werden, wodurch die Chlorgruppe an der gewünschten Position am Naphthalinring eingeführt wird.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von Ethyl-4-Chlor-1,3-dihydroxy-2-naphthoat großtechnische Veresterungsprozesse unter Verwendung von kontinuierlichen Fließreaktoren beinhalten. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen, wie Temperatur und Druck, um Ausbeute und Reinheit zu optimieren. Darüber hinaus können industrielle Verfahren Reinigungsschritte wie Umkristallisation oder Chromatographie beinhalten, um sicherzustellen, dass das Endprodukt die Qualitätsstandards erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-4-Chlor-1,3-dihydroxy-2-naphthoat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxygruppen können oxidiert werden, um Chinone zu bilden, die wichtige Zwischenprodukte in der organischen Synthese sind.
Reduktion: Die Estergruppe kann mit Hilfe von Reduktionsmitteln wie Lithiumaluminiumhydrid zum entsprechenden Alkohol reduziert werden.
Substitution: Die Chlorgruppe kann durch andere Nucleophile, wie Amine oder Thiole, substituiert werden, um neue Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden häufig unter sauren Bedingungen verwendet.
Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid sind typische Reduktionsmittel, die in wasserfreien Lösungsmitteln wie Tetrahydrofuran verwendet werden.
Substitution: Nucleophile Substitutionsreaktionen verwenden häufig Reagenzien wie Natriumazid oder Thioharnstoff in polaren aprotischen Lösungsmitteln.
Hauptprodukte, die gebildet werden
Oxidation: Chinone und verwandte Verbindungen.
Reduktion: Alkohol-Derivate.
Substitution: Verschiedene substituierte Naphthoat-Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Ethyl-4-Chlor-1,3-dihydroxy-2-naphthoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer organischer Moleküle, darunter Pharmazeutika und Agrochemikalien.
Biologie: Die Verbindung wird in Studien verwendet, die die biologische Aktivität von Naphthalinderivaten untersuchen, insbesondere deren antimikrobielle und antikanzerogene Eigenschaften.
Medizin: Die Forschung zu seinem Potenzial als Therapeutikum für verschiedene Krankheiten, einschließlich Krebs und Infektionskrankheiten, ist im Gange.
Industrie: Es wird aufgrund seiner stabilen aromatischen Struktur bei der Entwicklung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den Ethyl-4-Chlor-1,3-dihydroxy-2-naphthoat seine Wirkungen entfaltet, hängt mit seiner Fähigkeit zusammen, mit biologischen Molekülen zu interagieren. Die Hydroxygruppen können Wasserstoffbrückenbindungen mit Enzymen und Rezeptoren bilden, was deren Aktivität möglicherweise hemmt. Die Chlorgruppe kann die Lipophilie der Verbindung erhöhen, wodurch sie Zellmembranen effektiver durchdringen kann. Darüber hinaus kann die Estergruppe hydrolysiert werden, um das aktive Naphthoesäurederivat freizusetzen, das möglicherweise mit spezifischen molekularen Zielen interagiert.
Wirkmechanismus
The mechanism by which ethyl 4-chloro-1,3-dihydroxy-2-naphthoate exerts its effects is related to its ability to interact with biological molecules. The hydroxy groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The chloro group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the ester group can undergo hydrolysis to release the active naphthoic acid derivative, which may interact with specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl-4-Chlor-1,3-dihydroxy-2-naphthoat kann mit anderen Naphthalinderivaten verglichen werden, wie zum Beispiel:
Ethyl-1,3-dihydroxy-2-naphthoat: Fehlt die Chlorgruppe, was zu einer anderen chemischen Reaktivität und biologischen Aktivität führt.
Ethyl-4-Brom-1,3-dihydroxy-2-naphthoat: Ähnliche Struktur, aber mit einer Bromgruppe anstelle einer Chlorgruppe, was sich auf seine Reaktivität und biologischen Eigenschaften auswirken kann.
Ethyl-1,3-dihydroxy-2-naphthoat: Ein weiteres Naphthalinderivat mit unterschiedlichen Substitutionmustern, das zu einzigartigen Anwendungen und Eigenschaften führt.
Ethyl-4-Chlor-1,3-dihydroxy-2-naphthoat sticht durch das Vorhandensein der Chlorgruppe hervor, die diesem eine einzigartige chemische und biologische Charakteristik verleiht und es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.
Eigenschaften
Molekularformel |
C13H11ClO4 |
|---|---|
Molekulargewicht |
266.67 g/mol |
IUPAC-Name |
ethyl 4-chloro-1,3-dihydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO4/c1-2-18-13(17)9-11(15)8-6-4-3-5-7(8)10(14)12(9)16/h3-6,15-16H,2H2,1H3 |
InChI-Schlüssel |
ZEDBARLPVYZTSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C(=C1O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852424.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline](/img/structure/B11852438.png)
![1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11852440.png)

![3-Phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B11852445.png)

![7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11852456.png)





